![molecular formula C11H12F3NO B3090307 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine CAS No. 1209782-81-9](/img/structure/B3090307.png)

1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine

Overview

Description

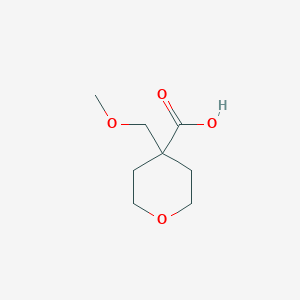

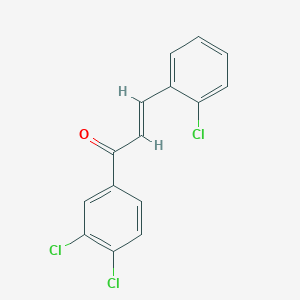

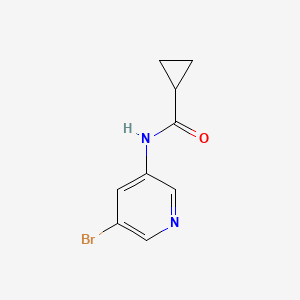

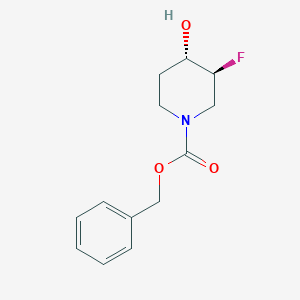

1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine is a chemical compound with the empirical formula C11H12F3NO . It is also known as TFMCA or CX-5461. It is sold in the form of a hydrochloride .

Synthesis Analysis

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine and its derivatives has been reported in the literature . For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically .Molecular Structure Analysis

The molecular weight of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine is 267.68 . The SMILES string representation of the molecule is FC(F)(F)OC1=CC=C(C=C1)C2(CN)CC2.Cl .Chemical Reactions Analysis

The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS . This has implications for the electrochromic behaviors of the materials .Physical And Chemical Properties Analysis

The physical form of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine is solid . The InChI key for the compound is BDOZXLHIVFHDKW-UHFFFAOYSA-N .Scientific Research Applications

Electrochromic Devices

The compound is used in the synthesis of 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles , which are promising anodic materials for electrochromic devices . These devices can change their color reversibly upon applying various potentials or undergoing a redox process . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

2. Inhibitors of Human Soluble Epoxide Hydrolase A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized and are promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators that perform biological functions including regulation of blood pressure and inflammation .

Growth Regulation in Horticulture

The compound is used in the synthesis of Flurprimidol, a plant growth regulator . Flurprimidol is applied to plants to control their growth, making it useful in horticulture .

Design of New Therapeutic Agents

The 4-(trifluoromethoxy)phenyl fragment is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .

Insecticides and Rodenticides

Compounds containing a 4-(trifluoromethoxy)phenyl group exhibit activity as insecticides (or zocides), acting by blocking potential-dependent sodium channels in injurious insects and rodents .

Antitumor Activity

Some compounds containing a 4-(trifluoromethoxy)phenyl group have shown antitumor activity via inhibition of tyrosine kinase .

Mechanism of Action

While the specific mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine is not mentioned in the search results, it is known to be a highly selective inhibitor of RNA polymerase I.

Future Directions

properties

IUPAC Name |

[1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBLZCUOUGGCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

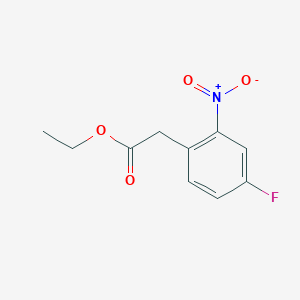

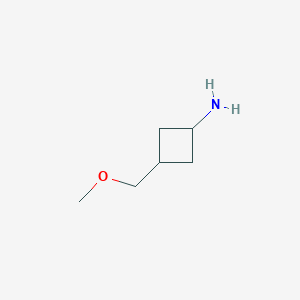

![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)